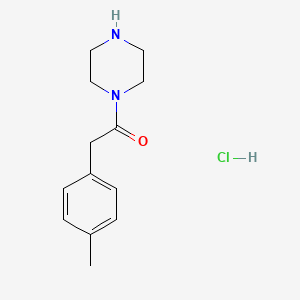
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
説明
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1240527-10-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 254.75 g/mol
- CAS Number : 1240527-10-9
The biological activity of this compound is primarily associated with its interactions with various molecular targets. The compound contains a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms
- Anxiolytic Activity : Research indicates that compounds with similar structures exhibit anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways. This suggests that this compound may have similar anxiolytic properties, potentially reducing anxiety-related behaviors in preclinical models .
- Anticancer Potential : Related studies on piperazine derivatives have shown significant efficacy against human breast cancer cells. For example, compounds that share structural similarities have been reported to inhibit PARP1 activity, leading to enhanced apoptosis in cancer cells . This mechanism may be relevant for the evaluation of this compound in cancer therapy.
In Vitro Studies
Research has demonstrated that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, certain substituted piperazines showed IC50 values indicating moderate to significant efficacy against human breast cancer cells .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound 5e | PARP1 | 18 |
| Olaparib | PARP1 | 57.3 |
These findings suggest that this compound may similarly interact with key targets involved in cancer cell proliferation and survival.
Case Studies
In one notable study, a related compound was evaluated for its anxiolytic effects using various behavioral tests such as the elevated plus maze and light-dark box tests. The results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that the compound could act as a CNS depressant .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating anxiety disorders and certain types of cancers. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in psychiatric conditions, while its anticancer properties warrant further investigation.
科学的研究の応用
Structure
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of a methylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Pharmacological Applications
Research indicates that 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride may exhibit various pharmacological effects:
- Antidepressant Activity : Some studies suggest that compounds containing piperazine moieties can act as serotonin reuptake inhibitors, indicating a potential role in treating depression.
- Antipsychotic Effects : The structural similarity to known antipsychotics suggests potential efficacy in managing schizophrenia or related disorders.
- Anti-anxiety Properties : The compound may also interact with neurotransmitter systems involved in anxiety regulation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study published in the Journal of Medicinal Chemistry explored piperazine derivatives for their antidepressant properties, noting significant improvements in behavioral models of depression .
- Another investigation focused on piperazine analogs showing promise as antipsychotic agents, demonstrating reduced symptoms in animal models .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its versatility allows for modifications that can lead to new drug candidates.
Cell Culture Studies
The compound has been utilized as a buffering agent in cell culture systems, maintaining physiological pH levels conducive to cell growth and function . This application is critical for studies involving drug metabolism and toxicity assessments.
特性
IUPAC Name |
2-(4-methylphenyl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNEBJHFZXFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















